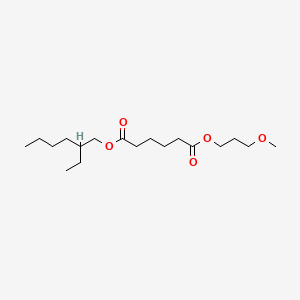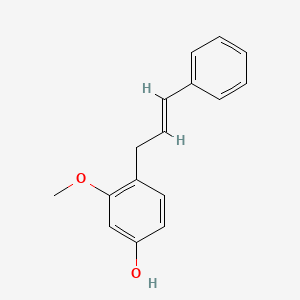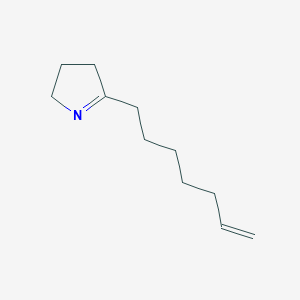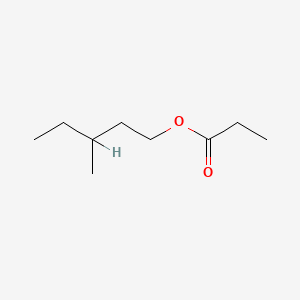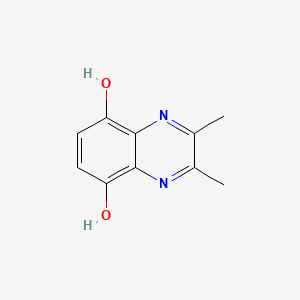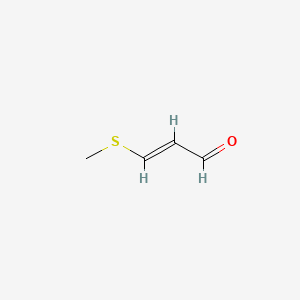
3-(Methylthio)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)acrylaldehyde is an organic compound with the molecular formula C4H6OS. It is characterized by the presence of a methylthio group (-SCH3) attached to the acrylaldehyde structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Methylthio)acrylaldehyde can be synthesized through several methods. One common approach involves the base-catalyzed addition of methanethiol to acrolein, resulting in the formation of 3-(methylthio)propionaldehyde . This reaction typically requires a basic catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to remove impurities and ensure the compound meets industrial standards. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acrylaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylthio)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)acrylaldehyde involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic aldehyde group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylthio group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrolein: A simpler unsaturated aldehyde with similar reactivity but lacking the methylthio group.
3-(Methylthio)propionaldehyde: Similar structure but with a saturated aldehyde group.
Methanethiol: Contains the methylthio group but lacks the aldehyde functionality.
Uniqueness
3-(Methylthio)acrylaldehyde is unique due to the combination of the methylthio group and the unsaturated aldehyde structure. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propriétés
Numéro CAS |
82045-60-1 |
|---|---|
Formule moléculaire |
C4H6OS |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
(E)-3-methylsulfanylprop-2-enal |
InChI |
InChI=1S/C4H6OS/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
Clé InChI |
GMTLWWYVRPTAIY-DUXPYHPUSA-N |
SMILES isomérique |
CS/C=C/C=O |
SMILES canonique |
CSC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


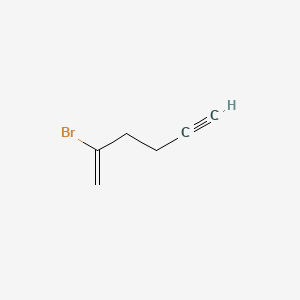
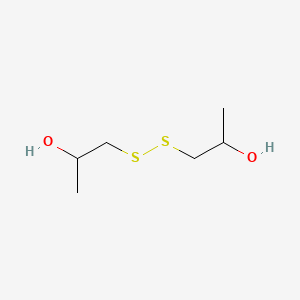
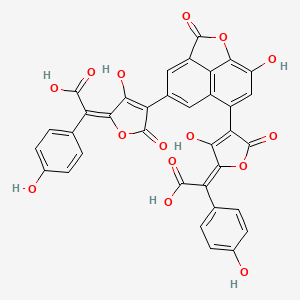
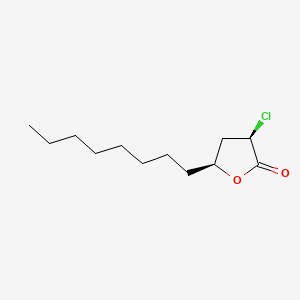
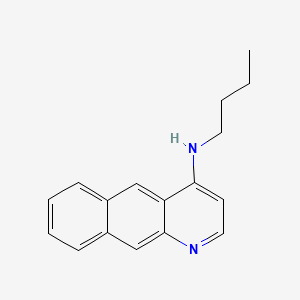

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
